

# Core Technical Profile: Fenticonazole Nitrate

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## Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

Cat. No.: S527918

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The table below summarizes the fundamental technical and pharmacological characteristics of **Fenticonazole nitrate**.

Property	Description
IUPAC Name	1-[2-(2,4-Dichlorophenyl)-2-[[4-(phenylsulfanyl)phenyl]methoxy]ethyl]-1H-imidazole nitrate [1]
Molecular Formula	$C_{24}H_{20}Cl_2N_2OS \cdot HNO_3$ [2]
Molecular Weight	518.41 g/mol [2]

| **Mechanism of Action** | • **Primary:** Inhibition of lanosterol  $14\alpha$ -demethylase, disrupting ergosterol biosynthesis [3] [4] [2]. • **Secondary:** Direct damage to the fungal cytoplasmic membrane and inhibition of fungal enzymes like cytochrome oxidases and peroxidases [3]. || **Primary Target** | Sterol  $14\alpha$ -demethylase [KO:K05917] [2] || **Spectrum of Activity** | **Antifungal:** Dermatophytes, yeasts (e.g., *Candida albicans*), dimorphic fungi [3] [5]. **Antibacterial:** Gram-positive bacteria [3] [5]. **Antiparasitic:** *Trichomonas vaginalis* [3]. || **Solubility** | Poor aqueous solubility (< 0.1 mg/mL) [6] || **Lipophilicity** | High [6] |

## Mechanism of Action and Efficacy

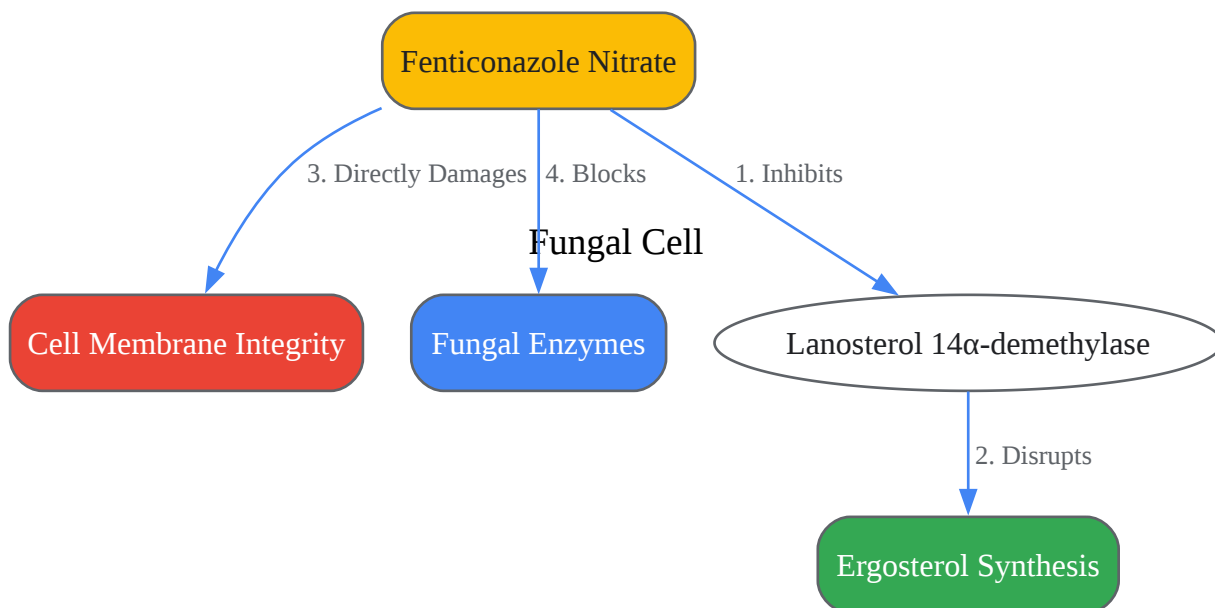
**Fenticonazole nitrate** exerts its effect through a multi-faceted mechanism, which contributes to its high efficacy in clinical studies.

## Detailed Antifungal Mechanism

Its unique antimycotic action is achieved through three primary pathways [3]:

- **Inhibition of Ergosterol Synthesis:** It functions as a primary inhibitor of the enzyme lanosterol 14 $\alpha$ -demethylase, a key cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component for the structure and function of the fungal cell membrane [4] [2].
- **Membrane Damage:** At higher concentrations, it directly damages the cytoplasmic membrane, leading to increased permeability, leakage of cellular components, and eventual cell lysis [6].
- **Enzyme Blockade:** It blocks fungal respiratory enzymes, such as cytochrome oxidases and peroxidases [3]. Additionally, fenticonazole inhibits the secretion of protease acid by *Candida albicans*, an important virulence factor [3].

This multi-target mechanism is visualized below:



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## Clinical and Preclinical Efficacy Data

Fenticonazole is highly effective in treating superficial mycoses and vaginal infections. A large open-label study (n=760) demonstrated its high efficacy [3]:

Infection Type	Mycological Response Rate
Pityriasis versicolor	100%
Tinea infections	96.3%
Candida infections	95.2%

In comparative clinical studies, topical fenticonazole administered once or twice daily was **at least as effective as six other topical antimycotics** (including miconazole, clotrimazole, and econazole) for skin mycoses [3]. Similarly, intravaginal administration shows high microbiological efficacy in vaginal candidiasis, trichomoniasis, and mixed infections, with a rapid onset of action [3].

## Advanced Formulation Development

To overcome the poor aqueous solubility of **fenticonazole nitrate**, novel drug delivery systems are being explored.

### Cubosomal-Loaded Cubogel for Vaginal Delivery

A 2024 study developed a **Fenticonazole nitrate**-loaded cubogel for enhanced vaginal drug delivery [6]. Cubosomes are nanoparticles with a bicontinuous cubic structure, known for their high surface area, mucoadhesive properties, and suitability for controlled delivery [6].

#### 1. Experimental Protocol: Formulation and Optimization

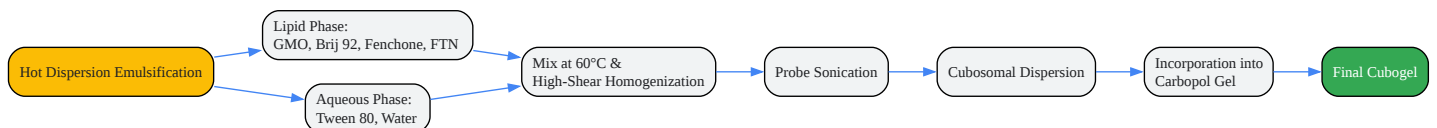
- **Method:** Cubosomes were prepared using the **hot dispersion emulsification technique**. The lipid phase (containing Glyceryl monooleate (GMO), Brij 92, Fenchone, and the drug) was melted and added to the aqueous phase (containing Tween 80) at 60°C under high-shear mixing, followed by probe sonication [6].
- **Design:** A 2<sup>3</sup> full factorial design was used to optimize the formulation. The independent variables were: GMO:Brij 92 ratio (X1), % lipid content (X2), and Tween 80:drug ratio (X3). The critical quality

attributes (responses) were Entrapment Efficiency (EE%), Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP) [6].

**2. Results and Characterization of the Optimized Formulation** The optimized cubosomal formulation exhibited the following properties [6]:

Characteristic	Result
Entrapment Efficiency (EE%)	85.32 ± 2.34 %
Particle Size (PS)	169 ± 0.85 nm
Polydispersity Index (PDI)	0.29 ± 0.02
Zeta Potential (ZP)	-24.40 ± 1.27 mV
Drug Release after 8h	86.77 ± 3.79 %

The formulation workflow and key outcomes are summarized below:



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### 3. Key Findings of the Cubogel Study

- **Enhanced Bioactivity:** The optimized cubogel demonstrated a **higher biofilm inhibitory effect** against *Candida albicans* compared to a conventional drug suspension [6].
- **Superior Permeation:** Ex-vivo permeation studies and Confocal Laser Scanning Microscopy (CLSM) confirmed **enhanced permeability and deeper penetration** of the cubogel into the vaginal mucosa compared to the control [6].
- **Safety:** Histopathological assessment concluded that the cubogel was safe for use on vaginal mucosal epithelium [6].

## Emerging Research: Drug Repurposing Potential

Beyond its antifungal use, structure-based screening has identified **fenticonazole nitrate** as a novel modulating ligand for **Peroxisome Proliferator-Activated Receptor  $\gamma$  (PPAR $\gamma$ )**, a key target in type 2 diabetes (T2DM) and non-alcoholic fatty liver disease (NAFLD) [7].

- **Mechanism:** Unlike full agonists (e.g., rosiglitazone), fenticonazole acts as a **selective PPAR $\gamma$  modulator** (SPPARM). It potently binds to PPAR $\gamma$  and blocks the CDK5-mediated phosphorylation of PPAR $\gamma$  at Ser273, a pathway linked to insulin sensitization, without strongly activating adipogenic gene expression [7].
- **Therapeutic Implication:** This unique mechanism offers a potential for **treating T2DM and NAFLD with an improved therapeutic index**, potentially avoiding side effects like weight gain and fluid retention associated with traditional TZDs [7].
- **Evidence:** In vivo studies showed that fenticonazole provided powerful anti-diabetic and anti-NAFLD efficacy with reduced adverse effects [7].

## Conclusion

**Fenticonazole nitrate** is a well-established antifungal agent with a broad spectrum of activity and a multi-mechanistic action. Recent scientific advances highlight two key frontiers:

- The development of **advanced nanocarrier systems like cubosomes** can effectively overcome its formulation challenges, enhancing its efficacy against biofilms and promoting mucosal penetration.
- The discovery of its **PPAR $\gamma$ -modulating activity** opens a promising path for drug repurposing in metabolic diseases, representing a significant shift from its conventional use.

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## References

1. - Wikipedia Fenticonazole [en.wikipedia.org]
2. Fenticonazole nitrate - KEGG DRUG [kegg.jp]

3. Topical Fenticonazole in Dermatology and Gynaecology | Drugs [link.springer.com]
4. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]
5. , a new Fenticonazole with antibacterial and... imidazole derivative [pubmed.ncbi.nlm.nih.gov]
6. Development and characterization of fenticonazole nitrate ... [pmc.ncbi.nlm.nih.gov]
7. Identification of the anti-fungal drug fenticonazole nitrate as ... [sciencedirect.com]

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